Guanabenz hydrochloride

Alpha-2 Adrenergic Receptor Receptor Subtype Selectivity Pharmacology

Researchers studying integrated stress response (ISR) or imidazoline I2 receptors often lack tool compounds with necessary polypharmacology. Guanabenz hydrochloride uniquely inhibits GADD34/PP1c to sustain eIF2α phosphorylation, binds I2 receptors (Ki=97 nM), and irreversibly inhibits nNOS (Ki=1 μM)-making it essential for proteostasis, neuroprotection, and metabolic research. Supplied as ≥98% pure crystalline solid with reliable global shipping.

Molecular Formula C8H9Cl3N4
Molecular Weight 267.5 g/mol
CAS No. 23113-43-1
Cat. No. B1662673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanabenz hydrochloride
CAS23113-43-1
Synonyms2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride
Molecular FormulaC8H9Cl3N4
Molecular Weight267.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl
InChIInChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+;
InChIKeyUNWWUUPHJRAOMZ-GAYQJXMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Guanabenz Hydrochloride: Alpha-2 Adrenergic Agonist


Guanabenz hydrochloride (CAS 23113-43-1) is a small-molecule, centrally acting alpha-2 adrenergic receptor agonist, primarily recognized for its antihypertensive effects [1]. It acts by stimulating central alpha-2 adrenoceptors to reduce sympathetic outflow, thereby lowering blood pressure [1]. Beyond its cardiovascular applications, guanabenz has garnered significant research interest due to its unique polypharmacology, which includes modulation of the integrated stress response through GADD34/eIF2α phosphatase inhibition and interactions with imidazoline I2 receptors [2][3]. These pleiotropic effects distinguish it from many other alpha-2 agonists and position it as a valuable tool in neuroscience, metabolic disease, and cellular stress research [2][3].

Alpha-2 adrenoceptor agonist research tool
Integrated stress response probe (GADD34/eIF2α)
Imidazoline I2 receptor ligand studies

Guanabenz Hydrochloride: Irreplaceable Alpha-2 Agonist


While clonidine, guanfacine, and other alpha-2 adrenergic agonists share a common primary target, their distinct pharmacological fingerprints preclude simple substitution in research and therapeutic contexts. These compounds differ substantially in their receptor subtype selectivity profiles, intrinsic efficacies, and, critically, in their 'off-target' or polypharmacological activities that are central to many emerging research applications [1][2]. For instance, the ability of guanabenz to modulate the GADD34/eIF2α axis is not a class-wide property, and its unique geometric isomerism imparts functional effects not observed with other agents [2][3]. Therefore, selecting a specific alpha-2 agonist like guanabenz hydrochloride for a project demands a quantitative, evidence-based justification rooted in its unique molecular and functional attributes, as detailed below [3].

GADD34/eIF2α phosphatase inhibition may not be reproduced by clonidine or guanfacine.
E/Z isomerization may produce distinct functional outcomes not observed with other alpha-2 agonists.
Alpha-2B/2C receptor engagement profile may differ from primarily alpha-2A selective standards.

Guanabenz vs. Clonidine and Guanfacine: Quantitative Evidence


Alpha-2 Adrenoceptor Subtype Selectivity

Guanabenz distinguishes itself from other alpha-2 agonists through its broader selectivity profile across the alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes. While many agents in this class are primarily selective for the alpha-2A subtype, guanabenz acts as an agonist at all three, albeit with different potencies [1].

Subtype selectivity
Reported
pEC50: α2A 8.25; α2B 7.01; α2C ~5
Broader subtype activity supports α2B/2C receptor research
Recombinant human receptors in vitro
Alpha-2 Adrenergic Receptor Receptor Subtype Selectivity Pharmacology

E/Z Isomerism and Distinct Pharmacological Profiles

Guanabenz is unique among alpha-2 agonists in that it differentiates into E- and Z-isomers. This structural property confers distinct pharmacological effects. Critically, the Z-isomer lacks the hypotensive properties of the E-isomer, yet both isomers provide relief from cellular stresses related to inflammation or degenerative diseases [1].

E/Z isomerism
Class-level
E-isomer hypotensive; both isomers cytoprotective (qualitative)
Supports isomer-specific pathway interpretation
Review isomer-specific data; no comparable feature in other alpha-2 agonists
Structural Isomerism Hypotension Neuroprotection

Imidazoline I2 Receptor Binding Profile

In addition to its activity at alpha-2 adrenoceptors, guanabenz hydrochloride is a ligand for imidazoline I2-binding sites. It competes for these sites in brown adipose tissue with a Ki of 97 nM [1]. This interaction is distinct from its alpha-2 activity and is not a universal feature of the alpha-2 agonist class.

I2 receptor binding
Reported
Ki = 97 nM (brown adipose tissue)
Supports I2-mediated metabolic research
Radioligand binding in BAT membranes
Imidazoline Receptor I2 Binding Site Brown Adipose Tissue

Irreversible nNOS Inhibition

Guanabenz acts as a metabolism-based, irreversible inactivator of neuronal nitric oxide synthase (nNOS) [1]. In vitro, guanabenz at a concentration of 30 μM causes a time-dependent loss of nNOS activity, with a reported Ki of 1 μM . This property is not shared by other alpha-2 agonists like clonidine or guanfacine.

nNOS inhibition
Class-level
Ki = 1 μM; 30 μM time-dependent loss
Supports nNOS-dependent pathway studies
In vitro enzyme assay; not a class effect
Nitric Oxide Synthase nNOS Neuropharmacology

In Vivo Sedation: Equine Model

In a head-to-head study in horses, guanabenz produced a quantifiable and clinically useful sedative effect. At a dose of 0.2 mg/kg, guanabenz reduced head height to 18-40% of baseline values, representing a >50% reduction, which was considered a full clinically useful sedative effect [1]. The study directly compared this effect to clonidine and other alpha-2 agonists, establishing guanabenz's in vivo efficacy in this specific model.

In vivo sedation (equine)
Head-to-head
Head height reduction >50% at 0.2 mg/kg IV
Supports sedation endpoint interpretation in equine model
Crossover study; compared to multiple alpha-2 agonists
Veterinary Sedation Alpha-2 Agonist In Vivo Pharmacology

Guanabenz Hydrochloride: High-Impact Research Applications


Alpha-2B/2C Adrenoceptor Function

Guanabenz's ability to act as an agonist at alpha-2B and alpha-2C adrenoceptor subtypes, in addition to alpha-2A, makes it the preferred tool for studies aiming to delineate the specific roles of these less-characterized receptor subtypes. Unlike the primarily alpha-2A selective clonidine or guanfacine, guanabenz enables research into physiological processes mediated by alpha-2B and alpha-2C receptors, such as specific aspects of vascular tone regulation and central nervous system function.

Integrated Stress Response and Proteostasis Modulation

A premier application for guanabenz is in research on the integrated stress response (ISR) and diseases of proteostasis. Its unique, class-defying ability to inhibit the GADD34/PP1c complex, thereby sustaining eIF2α phosphorylation and attenuating protein translation, positions it as a key pharmacological probe. This mechanism is directly relevant to research on neurodegenerative diseases, cancer, and metabolic disorders where ER stress and proteostasis are implicated. No other alpha-2 agonist offers this precise molecular intervention.

Imidazoline I2 Receptor in Metabolic Function

For researchers studying the imidazoline I2 receptor, particularly its role in metabolic tissues like brown adipose tissue (BAT), guanabenz serves as a valuable ligand with a defined affinity (Ki = 97 nM). This interaction is relevant for investigating BAT thermogenesis, energy expenditure, and glucose homeostasis. While clonidine also binds I-receptors, guanabenz's distinct profile and potency at the I2 site provide an alternative pharmacological tool for dissecting I2-mediated metabolic effects from alpha-2 adrenergic actions.

nNOS-Dependent Neurodegeneration and Neuroprotection

Guanabenz is uniquely suited as a tool compound for investigating the role of neuronal nitric oxide synthase (nNOS) in various disease models. Its potent, irreversible inhibition of nNOS (Ki = 1 μM) allows researchers to probe the consequences of sustained nNOS suppression in contexts such as excitotoxicity, ischemic brain injury, and chronic pain. This specific activity is not a class effect of alpha-2 agonists, making guanabenz an essential and non-substitutable reagent for these studies.

Application
Selection Property
Validation Focus
α2B/2C adrenoceptor subtype studies
Agonist activity at α2B and α2C subtypes
Subtype-specific pathway analysis
Integrated stress response research
GADD34/PP1c inhibition sustaining eIF2α phosphorylation
Proteostasis and ER stress endpoint monitoring
Imidazoline I2 receptor metabolic studies
I2 binding profile distinct from alpha-2 activity
Thermogenesis and glucose homeostasis endpoints
nNOS-dependent neurodegeneration studies
Irreversible nNOS inhibition
NO signaling and neuroprotection pathway interpretation

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31 linked technical documents
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